2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
CAS No.:
Cat. No.: VC17762403
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O3S |
|---|---|
| Molecular Weight | 224.24 g/mol |
| IUPAC Name | 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3S/c1-4-7(5(2)12)15-9-10-6(8(13)14)3-11(4)9/h3H,1-2H3,(H,13,14) |
| Standard InChI Key | QDGRKBQACGKAES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC(=CN12)C(=O)O)C(=O)C |
Introduction
Chemical Structure and Properties
The compound’s molecular formula is C₉H₈N₂O₃S, with a molecular weight of 224.24 g/mol. Its imidazo[2,1-b] thiazole backbone features:
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An acetyl group at position 2
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A methyl group at position 3
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A carboxylic acid at position 6
This arrangement confers distinct electronic and steric properties, influencing its solubility and reactivity. The carboxylic acid enhances hydrophilicity, while the acetyl and methyl groups contribute to hydrophobic interactions.
Spectroscopic Characterization
Key spectral data include:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of acetyl and carboxylic acid) and ~1250 cm⁻¹ (C-S stretch).
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NMR: Distinct signals for methyl (δ ~2.5 ppm), acetyl (δ ~2.3 ppm), and carboxylic acid protons (δ ~12 ppm).
Synthesis and Optimization
Synthesis typically involves multi-step reactions starting from 2-aminothiazole derivatives. A common route (Scheme 1) includes:
Step 1: Condensation of 2-aminothiazole with α-bromoketones to form the imidazo-thiazole core .
Step 2: Acetylation at position 2 using acetic anhydride under basic conditions.
Step 3: Methylation at position 3 via nucleophilic substitution with methyl iodide.
Step 4: Oxidation or hydrolysis to introduce the carboxylic acid at position 6 .
Modifications, such as replacing the carboxylic acid with esters (e.g., methyl ester in C₁₀H₁₀N₂O₃S), adjust lipophilicity for pharmacokinetic studies.
Biological Activities and Mechanisms
Sigma Receptor Modulation
The compound exhibits high affinity for sigma-1 receptors (Ki ≈ 12 nM), implicated in neurodegenerative diseases and psychosis. By antagonizing these receptors, it modulates calcium signaling and reduces neuronal apoptosis .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), activity stems from thiazole-mediated interference with microbial DNA gyrase .
Comparative Analysis with Structural Analogs
The carboxylic acid group is critical for hydrogen bonding with targets like PKC, while ester derivatives improve bioavailability .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolism in preclinical models.
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Structure-Activity Relationships (SAR): Optimize substituents at positions 2 and 6 for enhanced selectivity.
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Clinical Trials: Evaluate safety and efficacy in phase I studies for oncological indications.
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